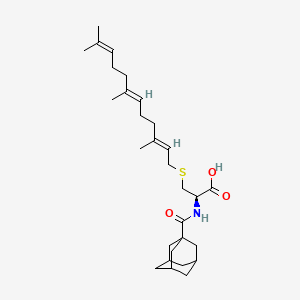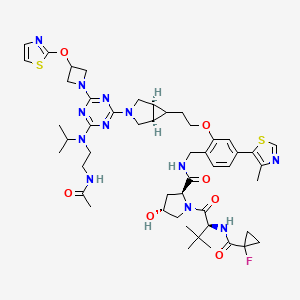
BRD9 Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD9 Degrader-1 is a small molecule designed to selectively degrade the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modifying chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including acute myeloid leukemia and synovial sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRD9 Degrader-1 involves the creation of a bifunctional molecule that can bind to both BRD9 and an E3 ubiquitin ligase, such as Cereblon. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of a ligand that specifically binds to BRD9.
Linker Attachment: The attachment of a linker molecule to the BRD9 ligand.
E3 Ligase Binder Synthesis: The synthesis of a ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD9 ligand-linker complex to the E3 ligase binder.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BRD9 Degrader-1 primarily undergoes the following types of reactions:
Binding Reactions: The compound binds to BRD9 and the E3 ubiquitin ligase.
Ubiquitination: The formation of a ternary complex leads to the ubiquitination of BRD9.
Proteasomal Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome
Common Reagents and Conditions:
Reagents: Ligands for BRD9 and Cereblon, linker molecules, solvents such as dimethyl sulfoxide (DMSO), and catalysts.
Major Products: The major product of the reactions involving this compound is the degraded BRD9 protein, which leads to the inhibition of its function in the ncSWI/SNF complex .
Scientific Research Applications
BRD9 Degrader-1 has a wide range of scientific research applications, including:
Mechanism of Action
BRD9 Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD9 and the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the ncSWI/SNF complex, leading to altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
BRD9 Degrader-1 is unique in its ability to selectively degrade BRD9, making it a valuable tool for studying the role of BRD9 in various diseases. Similar compounds include:
These compounds share the common goal of targeting BRD9 for degradation but may differ in their binding affinities, selectivities, and clinical applications.
Properties
Molecular Formula |
C49H65FN12O7S2 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |
InChI Key |
MCHONAYJGRIMOE-NUMYIAGESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



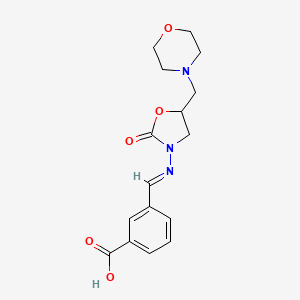
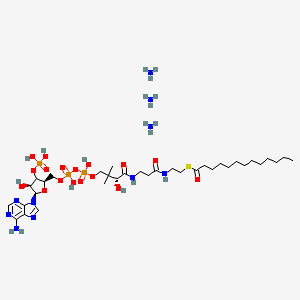
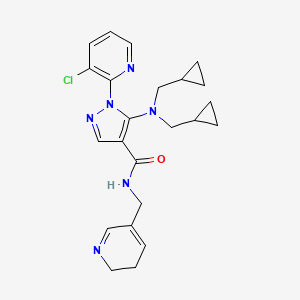
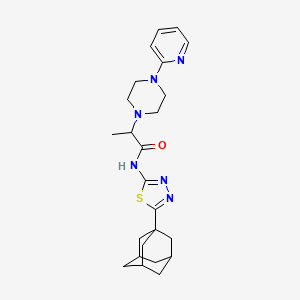
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
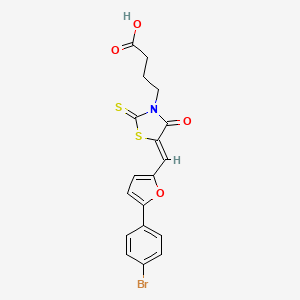
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
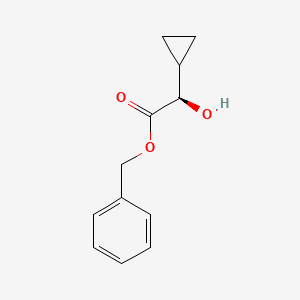
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
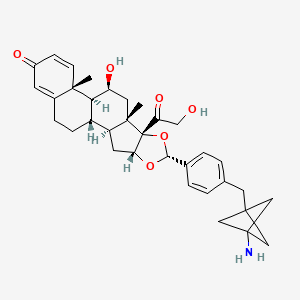
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

